![molecular formula C11H10Cl2N2O3 B14306602 1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride CAS No. 113369-12-3](/img/structure/B14306602.png)
1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is a chemical compound with a unique structure featuring two pyridin-1-ium groups linked by a carbonylbis(oxy) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride typically involves the reaction of pyridine derivatives with carbonyl-containing reagents under controlled conditions. One common method includes the use of pyridine and phosgene (carbonyl chloride) in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chloride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The pyridin-1-ium groups can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the pyridin-1-ium groups under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
科学的研究の応用
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
1,1’-[Carbonylbis(oxy)]dipyrrolidine: Similar structure but with pyrrolidine groups instead of pyridin-1-ium.
1,1’-[Carbonylbis(oxy)]di(2(1H)-pyridinone): Contains pyridinone groups instead of pyridin-1-ium
Uniqueness
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of pyridin-1-ium groups allows for unique interactions with biological molecules and makes it a valuable tool in various research applications .
特性
CAS番号 |
113369-12-3 |
|---|---|
分子式 |
C11H10Cl2N2O3 |
分子量 |
289.11 g/mol |
IUPAC名 |
dipyridin-1-ium-1-yl carbonate;dichloride |
InChI |
InChI=1S/C11H10N2O3.2ClH/c14-11(15-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;;/h1-10H;2*1H/q+2;;/p-2 |
InChIキー |
ZAPKCDQRCGBKGO-UHFFFAOYSA-L |
正規SMILES |
C1=CC=[N+](C=C1)OC(=O)O[N+]2=CC=CC=C2.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
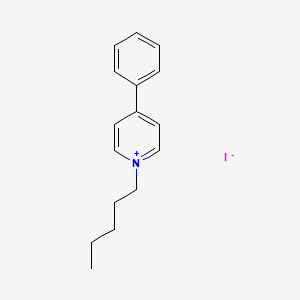
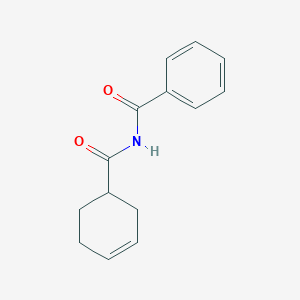
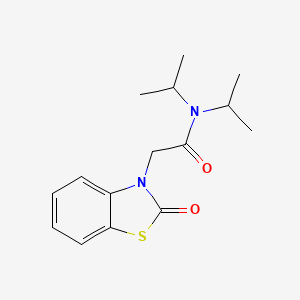
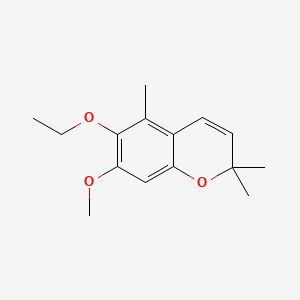
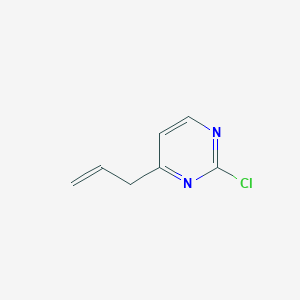
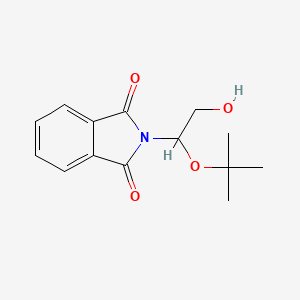
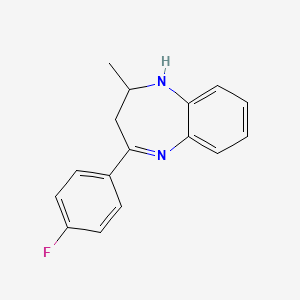
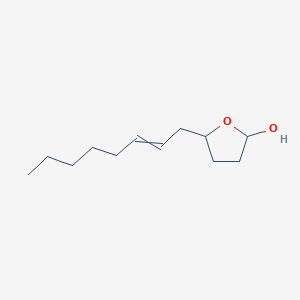
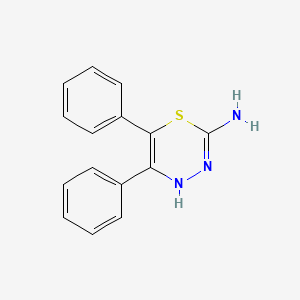
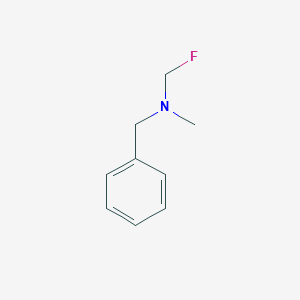
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

